molecular formula C18H10Cl2N2O2 B10875653 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-(2-furanyl)- CAS No. 62820-58-0

4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-(2-furanyl)-

Cat. No.: B10875653
CAS No.: 62820-58-0
M. Wt: 357.2 g/mol
InChI Key: WCBSSEDACHVLRE-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the quinazolinone core.

    Attachment of the Furan Ring: The furan ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a furan boronic acid and the quinazolinone intermediate.

Industrial Production Methods

Industrial production of 3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the dichlorophenyl or furan rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one: Unique due to the presence of both dichlorophenyl and furan rings.

    2-(2,5-dichlorophenyl)quinazolin-4(3H)-one: Lacks the furan ring, which may affect its chemical properties and applications.

    3-(2,5-dichlorophenyl)-2-(thiophen-2-yl)quinazolin-4(3H)-one:

Properties

CAS No.

62820-58-0

Molecular Formula

C18H10Cl2N2O2

Molecular Weight

357.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-2-(furan-2-yl)quinazolin-4-one

InChI

InChI=1S/C18H10Cl2N2O2/c19-11-7-8-13(20)15(10-11)22-17(16-6-3-9-24-16)21-14-5-2-1-4-12(14)18(22)23/h1-10H

InChI Key

WCBSSEDACHVLRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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